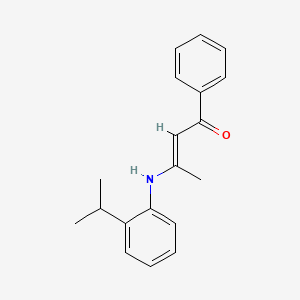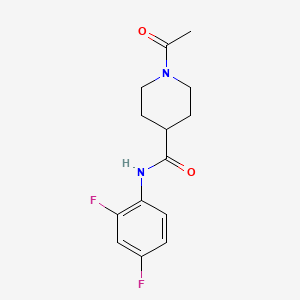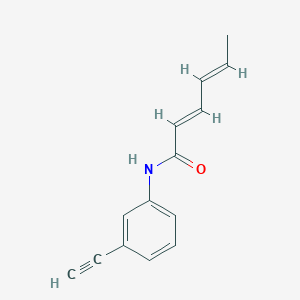
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between an aromatic aldehyde and a ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-phenyl-3-(2-methylanilino)but-2-en-1-one
- (E)-1-phenyl-3-(2-ethylanilino)but-2-en-1-one
- (E)-1-phenyl-3-(2-isopropylanilino)but-2-en-1-one
Uniqueness
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one is unique due to its specific substituents, which can influence its reactivity and interactions. The presence of the isopropyl group on the aniline moiety may affect its steric and electronic properties, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
(E)-1-phenyl-3-(2-propan-2-ylanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-12-18(17)20-15(3)13-19(21)16-9-5-4-6-10-16/h4-14,20H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDVPKJAFNBZOU-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzyl-N-(4-{[(6-chloro-3-pyridazinyl)amino]sulfonyl}phenyl)-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5322542.png)
![2-tert-butyl-6-[4-(trifluoromethyl)benzoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322546.png)
![(2E)-3-[4-(butan-2-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)prop-2-enenitrile](/img/structure/B5322551.png)

![ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B5322573.png)
![2-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)benzoic acid](/img/structure/B5322575.png)
![1-[2-METHOXY-5-(PROPAN-2-YL)BENZENESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B5322582.png)
![N-[2-(3,6-dioxo-3,6-dihydropyridazin-1(2H)-yl)ethyl]-2,2-dimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5322583.png)
![4-{[4-(3,5-dimethylbenzyl)-3-oxo-1-piperazinyl]methyl}-1-methyl-1H-pyrrole-2-carbonitrile](/img/structure/B5322589.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-phenyltriazol-4-yl)methanone](/img/structure/B5322605.png)
![1-{[6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5322628.png)
![2-{[4-(4-FLUOROBENZYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE](/img/structure/B5322631.png)

